[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol
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Overview
Description
[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol: is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with three methyl groups, an oxolan-3-ylamino group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexyl structure.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Oxolan-3-ylamino Group: This step involves the reaction of the cyclohexyl intermediate with oxolan-3-ylamine under controlled conditions to form the desired amine group.
Addition of the Methanol Group: The final step involves the hydroxylation of the cyclohexyl ring to introduce the methanol group, typically using a hydroxylating agent like osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol exerts its effects involves interactions with specific molecular targets. The oxolan-3-ylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexyl ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Cyclohexanol: A simpler analog with a hydroxyl group attached to a cyclohexyl ring.
3,3,5-Trimethylcyclohexanol: Similar structure but lacks the oxolan-3-ylamino group.
Oxolan-3-ylamine: Contains the oxolan-3-ylamino group but lacks the cyclohexyl ring.
Uniqueness:
- The presence of both the oxolan-3-ylamino group and the methanol group on the cyclohexyl ring makes [3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3,3,5-trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-6-13(2,3)9-14(7-11,10-16)15-12-4-5-17-8-12/h11-12,15-16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXRRZWMZDCOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(CO)NC2CCOC2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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